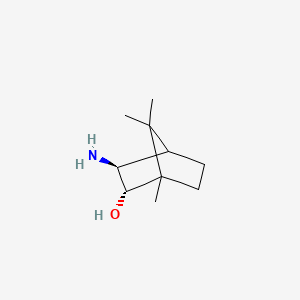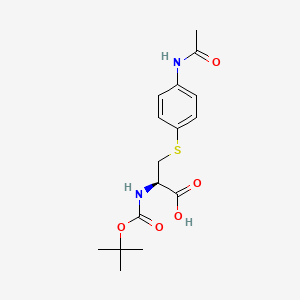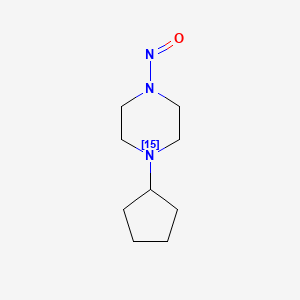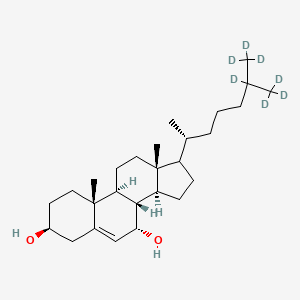
N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a complex organic compound that features a combination of pyrimidine, pyrazole, morpholine, and thiazole rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential coupling.
Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Pyrazole Ring Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Thiazole Ring Synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Morpholine Ring Synthesis: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions may target the pyrimidine or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution may introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its complex structure.
Industry: Used in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine: Lacks the morpholine ring.
N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl)-1,3-thiazol-2-amine: Lacks the pyrazole ring.
Uniqueness
The presence of all four rings (pyrimidine, pyrazole, morpholine, and thiazole) in a single molecule makes N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine unique. This combination may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C15H17N7OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H17N7OS/c1-10-2-3-16-14(18-10)20-15-19-12(9-24-15)11-8-17-21-13(11)22-4-6-23-7-5-22/h2-3,8-9H,4-7H2,1H3,(H,17,21)(H,16,18,19,20) |
InChI Key |
XWDULTMBUVRNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=NC(=CS2)C3=C(NN=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


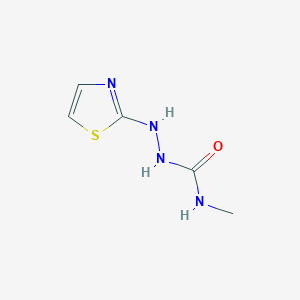
![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
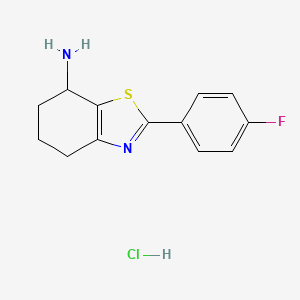
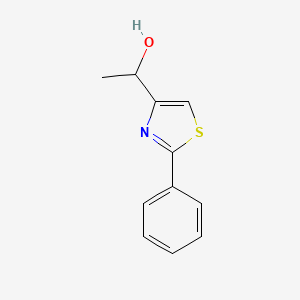
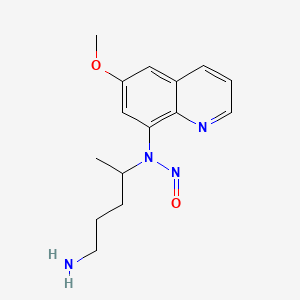
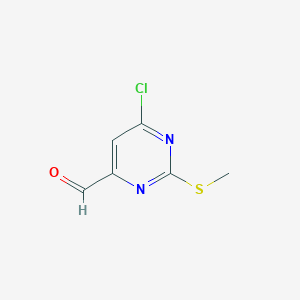
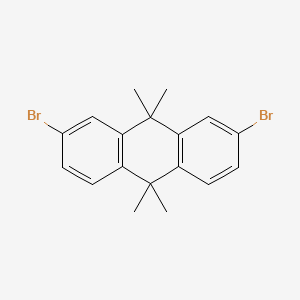

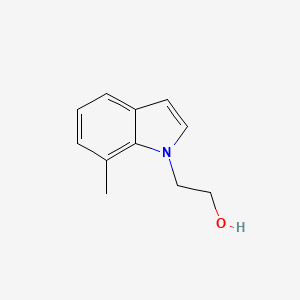
![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
